Cas no 6092-47-3 (Ethyl (Chloroacetyl)carbamate)

Ethyl (Chloroacetyl)carbamate is a versatile chemical intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key advantages include its reactivity as an acylating agent, enabling efficient introduction of the chloroacetyl group into target molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined structure and high purity make it suitable for precise synthetic applications, such as the development of active pharmaceutical ingredients (APIs) or specialized herbicides. Ethyl (Chloroacetyl)carbamate is valued for its consistent performance in nucleophilic substitution reactions, offering a balance between reactivity and selectivity for tailored synthesis pathways.
Ethyl (Chloroacetyl)carbamate structure
Ethyl (Chloroacetyl)carbamate structure
Product Name:Ethyl (Chloroacetyl)carbamate
CAS No:6092-47-3
MF:C5H8ClNO3
MW:165.574920654297
MDL:MFCD00800542
CID:517299
PubChem ID:233830
Update Time:2025-06-09

Ethyl (Chloroacetyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(2-chloroacetyl)-, ethyl ester
    • Ethyl (chloroacetyl)carbamate
    • ethyl 2-chloroacetylcarbamate
    • ethyl N-(2-chloroacetyl)carbamate
    • N-CHLOROACETYL URETHANE
    • Chloracetyl-carbamidsaeure-aethylester
    • Chloracetyl-urethan
    • chloroacetyl-carbamic acid ethyl ester
    • chloroacetylurethane
    • ethyl (2-chloroacetylamino)formate
    • N-2-Chloroacetylurethane
    • N-ethoxycarbonylchloroacetamide
    • Carbamic acid, (chloroacetyl)-, ethyl ester
    • ethyl N-(chloroacetyl)carbamate
    • ALBB-014782
    • CS-16222
    • DB-053742
    • ethyl(chloroacetyl)carbamate
    • DTXSID00283674
    • MFCD00800542
    • 6092-47-3
    • (2-Chloro-acetyl)-carbamic acid ethyl ester
    • ethyl N-(2-chloranylethanoyl)carbamate
    • D75421
    • NSC32859
    • A832960
    • SY109577
    • CS-0093623
    • N-(2-chloro-1-oxoethyl)carbamic acid ethyl ester
    • SCHEMBL850672
    • UPCMLD0ENAT0516-1454:001
    • Ethyl (2-chloroacetyl)carbamate
    • ethyl chloroacetylcarbamate
    • N-chloroacetylurethane
    • WMKXMEBGSGFRMT-UHFFFAOYSA-N
    • Chloracetylurethane
    • AKOS005174683
    • NSC-32859
    • Ethyl (Chloroacetyl)carbamate
    • MDL: MFCD00800542
    • Inchi: 1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)
    • InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
    • SMILES: ClCC(NC(=O)OCC)=O

Computed Properties

  • Exact Mass: 165.01900
  • Monoisotopic Mass: 165.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.4A^2

Experimental Properties

  • Color/Form: White or gray crystalline powder with corrosive odor
  • Density: 1.3761 (rough estimate)
  • Melting Point: 126-131 °C
  • Refractive Index: 1.5810 (estimate)
  • PSA: 55.40000
  • LogP: 0.88880
  • Solubility: Soluble in ethanol, acetone

Ethyl (Chloroacetyl)carbamate Security Information

Ethyl (Chloroacetyl)carbamate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Ethyl (Chloroacetyl)carbamate

Recent Advances in the Study of Ethyl (Chloroacetyl)carbamate (CAS: 6092-47-3) in Chemical Biology and Pharmaceutical Research

Ethyl (Chloroacetyl)carbamate (CAS: 6092-47-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biological activity modulation. This compound, characterized by its chloroacetyl and carbamate functional groups, serves as a crucial intermediate in the development of novel therapeutic agents. Recent studies have explored its potential in targeted drug delivery, enzyme inhibition, and as a building block for more complex pharmacophores. The renewed interest in this molecule is driven by its unique reactivity profile and its ability to interact with biological targets in a selective manner.

One of the most notable advancements in the study of Ethyl (Chloroacetyl)carbamate is its application in the synthesis of prodrugs. Researchers have demonstrated that this compound can be effectively used to modify the pharmacokinetic properties of existing drugs, enhancing their bioavailability and reducing systemic toxicity. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of a new class of anticancer prodrugs, where Ethyl (Chloroacetyl)carbamate was used to mask the active moiety until targeted release in tumor microenvironments. This approach has shown promising results in preclinical models, with improved tumor selectivity and reduced off-target effects.

In addition to its pharmaceutical applications, recent research has uncovered novel synthetic methodologies involving Ethyl (Chloroacetyl)carbamate. A breakthrough paper in Organic Letters (2024) described an efficient one-pot synthesis of heterocyclic compounds using this molecule as a key intermediate. The study reported exceptional yields and stereoselectivity, opening new avenues for the rapid assembly of structurally diverse compound libraries. These findings are particularly relevant for medicinal chemistry programs seeking to expand their screening collections with novel chemotypes.

The mechanism of action of Ethyl (Chloroacetyl)carbamate has also been the subject of recent investigations. Advanced computational modeling and X-ray crystallography studies have provided atomic-level insights into its interactions with biological targets. Notably, research published in Biochemistry (2023) revealed that the chloroacetyl group participates in unique covalent binding with cysteine residues in target proteins, suggesting potential applications in irreversible inhibition strategies. This property is being explored for the development of next-generation enzyme inhibitors with prolonged therapeutic effects.

From a safety and regulatory perspective, recent toxicological studies have contributed to a better understanding of Ethyl (Chloroacetyl)carbamate's risk profile. While the compound shows excellent reactivity for synthetic applications, updated safety assessments emphasize the need for proper handling due to its potential sensitization properties. Current good manufacturing practice (cGMP) guidelines for its use in pharmaceutical production have been refined based on these findings, ensuring both worker safety and product quality.

Looking forward, the research community anticipates several promising directions for Ethyl (Chloroacetyl)carbamate applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Additionally, its use in antibody-drug conjugates (ADCs) represents an exciting frontier in targeted cancer therapy. As synthetic methodologies continue to evolve and biological understanding deepens, Ethyl (Chloroacetyl)carbamate is poised to remain a valuable tool in chemical biology and drug discovery efforts for years to come.

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